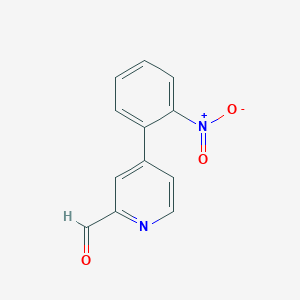
2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- is a chemical compound with the molecular formula C12H10N4O2This compound is notable for its applications as a pH indicator and a palladium reagent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- typically involves the reaction of 2-pyridinecarboxaldehyde with 4-nitrophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through various purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-pyridinecarboxaldehyde, 4-(2-aminophenyl)- .
Applications De Recherche Scientifique
2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- exerts its effects involves its interaction with specific molecular targets. For example, as a pH indicator, it changes color in response to changes in pH due to the protonation or deprotonation of the pyridine ring . In reactions involving palladium, it acts as a ligand, coordinating with the metal to facilitate catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carboxaldehyde: This compound is similar in structure but lacks the nitrophenyl group.
Pyridine-4-carboxaldehyde: Another isomer, differing in the position of the aldehyde group, used in similar chemical reactions.
Uniqueness
2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- is unique due to the presence of both the pyridine ring and the nitrophenyl group, which confer specific chemical properties and reactivity. This makes it particularly useful as a pH indicator and in palladium-catalyzed reactions .
Propriétés
Numéro CAS |
55218-77-4 |
|---|---|
Formule moléculaire |
C12H8N2O3 |
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
4-(2-nitrophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8N2O3/c15-8-10-7-9(5-6-13-10)11-3-1-2-4-12(11)14(16)17/h1-8H |
Clé InChI |
JLKYXQGIKYKREC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



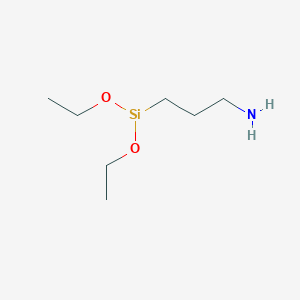
![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)


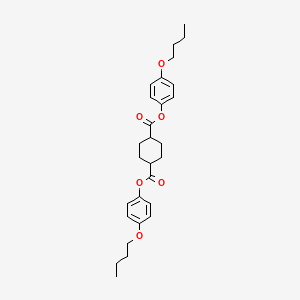
![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
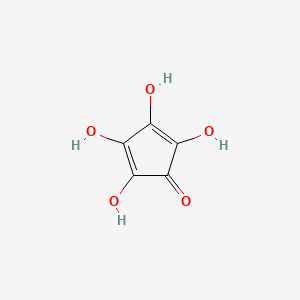
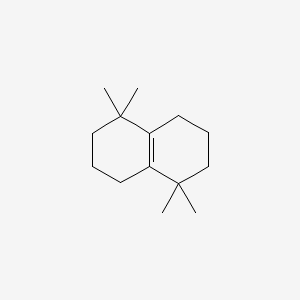
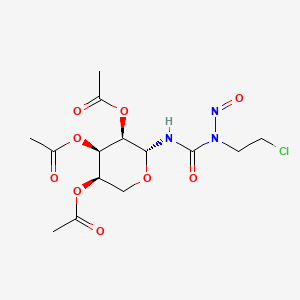
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
